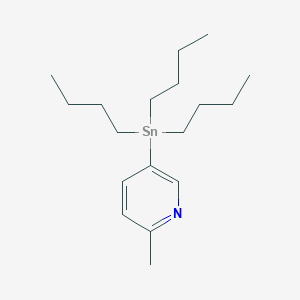

2-Methyl-5-(tributylstannyl)pyridine

Descripción general

Descripción

“2-Methyl-5-(tributylstannyl)pyridine” is a unique chemical compound with the empirical formula C18H33NSn . It is a solid substance and is used in Stille cross-coupling reactions .

Molecular Structure Analysis

The molecular weight of “2-Methyl-5-(tributylstannyl)pyridine” is 382.17 . The SMILES string representation of the molecule isCCCCSn(CCCC)c1ccc(C)nc1 . Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-5-(tributylstannyl)pyridine” are not detailed in the available resources, it is known to be used in Stille cross-coupling reactions .Physical And Chemical Properties Analysis

“2-Methyl-5-(tributylstannyl)pyridine” is a solid substance . It has a density of 1.106 g/mL at 25 °C . The refractive index (n20/D) is 1.514 .Aplicaciones Científicas De Investigación

Synthesis of 2-Aminopyridine Oxazolidinones

This compound is used as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective inhibitors of tankyrase (TNKS). TNKS inhibitors have potential therapeutic applications in cancer treatment due to their role in regulating cell proliferation .

Synthesis of Canagliflozin

Another application is in the synthesis of canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter (SGLT). Canagliflozin is used in the treatment of type 2 diabetes as it helps to lower blood sugar levels .

Stille Cross-Coupling Reactions

2-Methyl-5-(tributylstannyl)pyridine is also used in Stille cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Safety and Hazards

“2-Methyl-5-(tributylstannyl)pyridine” is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

Mecanismo De Acción

Target of Action

2-Methyl-5-(tributylstannyl)pyridine is an organotin compound

Mode of Action

It is used in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. In these reactions, the tributylstannyl group acts as a nucleophile, attacking an electrophilic carbon center in the presence of a palladium catalyst.

Biochemical Pathways

Its use in stille cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-5-(tributylstannyl)pyridine is not readily available. As a general rule, organotin compounds are poorly absorbed through the gastrointestinal tract and skin, but can be absorbed via inhalation. They are widely distributed in the body and can accumulate in fatty tissues. Metabolism typically involves dealkylation, and excretion occurs primarily via the feces .

Result of Action

Organotin compounds can have various effects, including cytotoxicity, genotoxicity, and immunotoxicity .

Action Environment

The action, efficacy, and stability of 2-Methyl-5-(tributylstannyl)pyridine can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, organotin compounds are generally stable, but can be degraded by exposure to light, heat, or certain chemicals .

Propiedades

IUPAC Name |

tributyl-(6-methylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSHSSUYFVJPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592853 | |

| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(tributylstannyl)pyridine | |

CAS RN |

167556-64-1 | |

| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167556-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)